molecular formula C19H25ClF4N4O3 B2592188 Kgp-IN-1 hydrochloride CAS No. 2097865-47-7

Kgp-IN-1 hydrochloride

Cat. No.: B2592188
CAS No.: 2097865-47-7
M. Wt: 468.88
InChI Key: PZWDKAZULMZGDB-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Kgp-IN-1 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Kgp-IN-1 hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of gingipains and their role in various biochemical pathways.

    Biology: It is used to investigate the role of gingipains in the pathogenesis of periodontitis and other diseases.

    Medicine: It is being explored as a potential therapeutic agent for the treatment of periodontitis and other diseases associated with Porphyromonas gingivalis.

    Industry: It is used in the development of diagnostic assays and therapeutic agents targeting gingipains.

Mechanism of Action

Kgp-IN-1 hydrochloride exerts its effects by inhibiting the activity of arginine-specific gingipains. These enzymes are involved in the degradation of host proteins and the evasion of host immune responses. By inhibiting these enzymes, this compound can reduce the virulence of Porphyromonas gingivalis and potentially mitigate the progression of periodontitis .

Comparison with Similar Compounds

Kgp-IN-1 hydrochloride is unique in its specificity for arginine-specific gingipains. Similar compounds include other gingipain inhibitors, such as lysine-specific gingipain inhibitors. this compound is distinguished by its high specificity and potency . Other similar compounds include:

Properties

IUPAC Name

N-[(3S)-6-(diaminomethylideneamino)-2-oxo-1-(2,3,5,6-tetrafluorophenoxy)hexan-3-yl]cyclopentanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F4N4O3.ClH/c20-11-8-12(21)16(23)17(15(11)22)30-9-14(28)13(6-3-7-26-19(24)25)27-18(29)10-4-1-2-5-10;/h8,10,13H,1-7,9H2,(H,27,29)(H4,24,25,26);1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWDKAZULMZGDB-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClF4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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